4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile
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Overview
Description
4-(7-Oxabicyclo[221]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile typically involves multiple steps, starting with the preparation of the 7-oxabicyclo[2.2.1]heptane core. This core can be synthesized via the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinoxaline derivatives, while reduction could lead to the formation of reduced bicyclic compounds.
Scientific Research Applications
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 7-oxabicyclo[2.2.1]heptane and quinoxaline, such as:
- 7-Oxabicyclo[2.2.1]heptane derivatives
- Quinoxaline derivatives
Uniqueness
What sets 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile apart is its combination of the bicyclic 7-oxabicyclo[2.2.1]heptane core with the quinoxaline and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-7-9-1-3-12-13(5-9)19(8-15(20)18-12)16(21)11-6-10-2-4-14(11)22-10/h1,3,5,10-11,14H,2,4,6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRZHYQRDJXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CC(=O)NC4=C3C=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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